molecular formula C11H19N3 B13071002 2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13071002
M. Wt: 193.29 g/mol
InChI Key: QBMQHBFUOGUCTP-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine ( 1547065-74-6) is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . It belongs to the class of pyrazolo[1,5-a]pyrimidines, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic heterocycle that is structurally analogous to purine bases, allowing it to interact with various enzymatic targets . This scaffold has been extensively investigated as a key template in the development of therapeutics for various conditions, including cancer, inflammatory diseases, diabetes, and neurodegenerative disorders . For instance, derivatives based on this core have been designed as potent and selective inhibitors of kinases such as Phosphoinositide 3-kinase δ (PI3Kδ), which is an attractive target for treating inflammatory and autoimmune diseases like asthma and COPD . Other notable applications of this scaffold include its use as Bruton's tyrosine kinase (BTK) modulators , and in the synthesis of clinical and preclinical drug candidates such as the anticancer drugs Larotrectinib and Repotrectinib . The specific substitution pattern with a tert-butyl group at the 2-position and a methyl group at the 6-position may influence the compound's physicochemical properties, binding affinity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex molecular entities. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-tert-butyl-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-8-6-12-10-5-9(11(2,3)4)13-14(10)7-8/h5,8,12H,6-7H2,1-4H3

InChI Key

QBMQHBFUOGUCTP-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=CC(=NN2C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-tert-butyl-6-methylpyrimidine with hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the pyrazolopyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyrimidine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism often involves the inhibition of kinases that play a crucial role in cell signaling pathways related to cancer progression.

Anti-inflammatory Properties : Some studies suggest that pyrazolo[1,5-a]pyrimidine derivatives possess anti-inflammatory effects. These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis.

Neuroprotective Effects : There is emerging evidence that compounds like 2-tert-butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine may offer neuroprotective benefits. They could be explored for their ability to protect neuronal cells from damage due to oxidative stress or neurodegenerative diseases.

Agricultural Science

Pesticidal Activity : The unique chemical structure of pyrazolo[1,5-a]pyrimidine compounds has been investigated for their potential use as pesticides. Research indicates that these compounds can effectively target pests while being less harmful to beneficial insects. Their application could lead to more sustainable agricultural practices.

Plant Growth Regulators : Some derivatives have been studied for their ability to act as plant growth regulators. They can enhance growth rates and improve resistance to environmental stressors in crops, thereby increasing yield and quality.

Materials Science

Polymer Additives : In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties or thermal stability. This application is particularly relevant in the development of advanced materials for various industrial uses.

Nanotechnology Applications : The compound's unique properties may also lend themselves to applications in nanotechnology. For instance, it could be used as a building block for creating nanoscale materials with specific electronic or optical properties.

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry explored various pyrazolo[1,5-a]pyrimidine derivatives and their effects on cancer cell lines. The findings demonstrated that certain modifications to the structure significantly enhanced anticancer activity compared to unmodified compounds.
  • Agricultural Application Study : Research conducted by agricultural scientists evaluated the efficacy of pyrazolo[1,5-a]pyrimidine-based pesticides against common agricultural pests. Results showed a marked reduction in pest populations with minimal impact on non-target species.
  • Material Development Project : A collaborative project between chemists and material scientists investigated the incorporation of pyrazolo[1,5-a]pyrimidine into polymer composites. The study found that these composites exhibited improved tensile strength and thermal stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the suppression of tumor growth .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Physical Properties References
2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (832739-70-5) 2-methyl, 7-CF₃ C₈H₁₀F₃N₃ 205.18 Not reported
3-Iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (2416236-02-5) 2-methyl, 3-I, 7-CF₃ C₈H₉F₃IN₃ 331.10 Purity ≥95%
2,5-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (1690706-35-4) 2,5-dimethyl C₈H₁₃N₃ 151.21 Not reported
3-bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (1781773-41-8) 2,6-dimethyl, 3-Br C₈H₁₁BrN₃ 229.10 Boiling point: 332.8±42.0°C (predicted); Density: 1.70±0.1 g/cm³

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group (CAS 832739-70-5) enhances electrophilic reactivity, making such derivatives valuable in cross-coupling reactions .
  • Halogenation : Bromo (CAS 1781773-41-8) and iodo (CAS 2416236-02-5) substitutions introduce sites for further functionalization (e.g., Suzuki-Miyaura couplings) .

Biological Activity

2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential applications in medicinal chemistry, including its role as an inhibitor of mycobacterial ATP synthase and its implications in cancer therapy.

  • IUPAC Name : this compound
  • CAS Number : 1698602-24-2
  • Molecular Formula : C11H19N3
  • Molecular Weight : 193.29 g/mol

Biological Activity Overview

The biological activities of pyrazolo[1,5-a]pyrimidines are primarily linked to their ability to inhibit various enzymes and pathways involved in disease processes. Notably:

  • Antimycobacterial Activity :
    • Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent inhibitory effects on Mycobacterium tuberculosis (M.tb) ATP synthase. This inhibition is crucial for disrupting the energy metabolism of the bacteria, leading to potential therapeutic applications against tuberculosis .
    • The structure–activity relationship (SAR) studies indicate that specific substitutions on the pyrazolo scaffold significantly enhance antimycobacterial activity. For instance, compounds with a 3-(4-fluoro)phenyl group showed improved efficacy .
  • Cancer Therapeutics :
    • Pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
    • In vitro studies have shown that certain derivatives can induce apoptosis in various cancer cell lines while exhibiting low cytotoxicity towards normal cells .

Structure-Activity Relationships (SAR)

The effectiveness of this compound and its analogs can be attributed to their structural features. Key findings from SAR studies include:

Compound ModificationObserved Effect
Addition of halogen groups at the phenyl ringIncreased potency against M.tb
Alkyl substitutions at the 7-positionEnhanced selectivity for CDK inhibition
Variations in the nitrogen substitutionAltered pharmacokinetic properties

Case Studies

  • Inhibition of Mycobacterial Growth :
    • A study involving a library of pyrazolo[1,5-a]pyrimidine derivatives revealed that certain compounds achieved minimal inhibitory concentrations (MICs) as low as 0.5 µM against M.tb H37Rv strain . These compounds were further evaluated for their effects on ATP depletion in M. smegmatis, indicating their mechanism of action through ATP synthase inhibition.
  • CDK Inhibition and Cancer Cell Line Studies :
    • Research highlighted a specific derivative that inhibited CDK2 with an IC50 value of 50 nM while demonstrating significant anti-proliferative effects in breast cancer cell lines (MCF7) . The compound induced G1 phase arrest and apoptosis through activation of caspase pathways.

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